molecular formula C24H17ClFNO4S B301192 3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione

3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B301192
M. Wt: 469.9 g/mol
InChI Key: GMGTVQINPZBXTN-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione, also known as CFMTI, is a chemical compound that has gained significant attention in scientific research. It is a thiazolidinedione derivative that exhibits antidiabetic and anti-inflammatory properties. CFMTI has been synthesized through various methods and has shown potential in various biological applications.

Mechanism of Action

The exact mechanism of action of 3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a role in glucose and lipid metabolism as well as inflammation. 3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to activate PPARγ and improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has been found to improve glucose tolerance and insulin sensitivity in animal models. It has also been found to reduce inflammation in animal models of arthritis. 3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has been shown to activate PPARγ and improve lipid metabolism.

Advantages and Limitations for Lab Experiments

3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easily synthesized with high purity and has shown potential in various scientific research applications. However, 3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has limitations as well. It has not been extensively studied in humans and its long-term effects are not fully understood.

Future Directions

3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has shown potential in various scientific research applications and there are several future directions for its study. It could be studied further for its antidiabetic and anti-inflammatory properties. 3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione could also be studied for its potential in cancer treatment as PPARγ has been implicated in cancer cell growth. Further studies could also be conducted to understand the long-term effects of 3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione in humans.

Synthesis Methods

3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the condensation of 3-chlorobenzaldehyde and 4-(3-fluorobenzyl)oxy-3-methoxybenzaldehyde with thiosemicarbazide followed by cyclization with maleic anhydride. This method yields 3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione with a purity of over 98%.

Scientific Research Applications

3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has shown potential in various scientific research applications. It has been studied for its antidiabetic properties and has been found to improve glucose tolerance and insulin sensitivity in animal models. 3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.

properties

Product Name

3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H17ClFNO4S

Molecular Weight

469.9 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H17ClFNO4S/c1-30-21-11-15(8-9-20(21)31-14-16-4-2-6-18(26)10-16)12-22-23(28)27(24(29)32-22)19-7-3-5-17(25)13-19/h2-13H,14H2,1H3/b22-12-

InChI Key

GMGTVQINPZBXTN-UUYOSTAYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC4=CC(=CC=C4)F

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC4=CC(=CC=C4)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC4=CC(=CC=C4)F

Origin of Product

United States

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